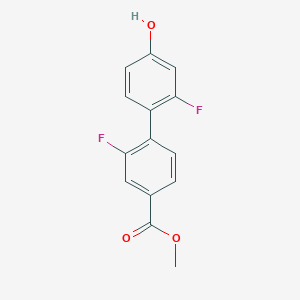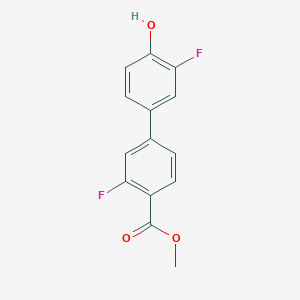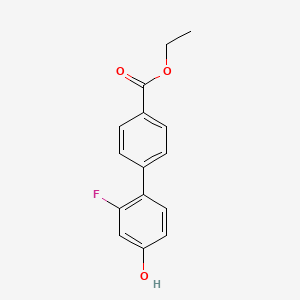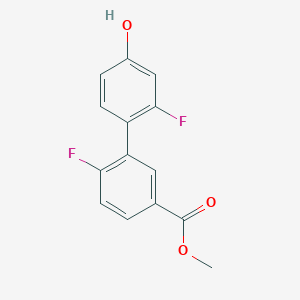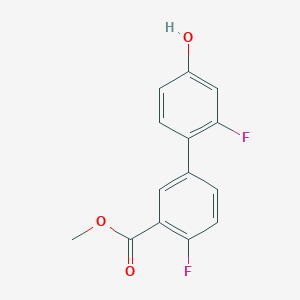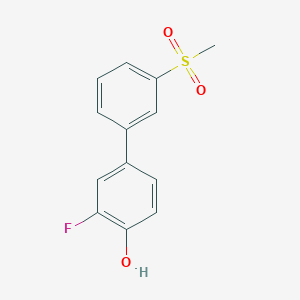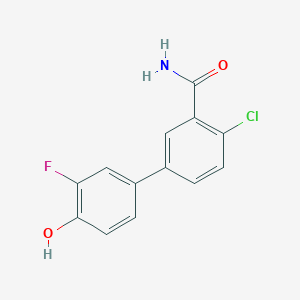
4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% (4-CPCFP-95) is a compound belonging to the family of phenolics, which are compounds containing a benzene ring with one or more hydroxyl groups. 4-CPCFP-95 is a highly hydrophobic compound and is used in various scientific research applications. It is a white solid at room temperature and has a melting point of 89-90°C. 4-CPCFP-95 is often used as a reference compound in research due to its low toxicity and its ability to be synthesized in a variety of ways.
科学研究应用
4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% is used in various scientific research applications. It is used as a reference compound in studies of the effects of hydrophobic compounds on cell membranes. It is also used in studies of the mechanism of action of other compounds. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% is used to study the pharmacokinetics of drugs, as well as the metabolism of hydrophobic compounds in the body.
作用机制
The mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% is not fully understood. It is believed to interact with cell membranes and alter their permeability. This may affect the transport of other compounds into and out of the cell. 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% may also interact with enzymes and other proteins in the cell, affecting their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% are not well understood. In vitro studies have shown that 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% can affect the permeability of cell membranes and alter the activity of certain enzymes. In vivo studies have shown that 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% can affect the metabolism of other compounds in the body.
实验室实验的优点和局限性
The main advantage of using 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% in laboratory experiments is that it is a highly hydrophobic compound and is relatively non-toxic. This makes it ideal for use in studies of the effects of hydrophobic compounds on cell membranes and other biochemical processes. The main limitation of using 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% in laboratory experiments is that its mechanism of action is not well understood. This makes it difficult to predict the effects of 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% on cells and other biochemical processes.
未来方向
Future research should focus on better understanding the mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% and its effects on cell membranes and other biochemical processes. In addition, further research should be conducted on the pharmacokinetics and metabolism of 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% in vivo. Finally, future research should focus on developing more efficient and cost-effective methods for synthesizing 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95%.
合成方法
4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% can be synthesized by several different methods. One method involves the reaction of 4-chloro-3-methoxybenzaldehyde with 4-fluorophenol in the presence of a base such as sodium hydroxide. The base serves to catalyze the reaction, which yields 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% as the product. Another method involves the reaction of 4-chloro-3-methoxybenzaldehyde with 4-fluorophenol in the presence of a catalyst such as p-toluenesulfonic acid. The catalyst serves to speed up the reaction, which yields 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% as the product.
属性
IUPAC Name |
2-chloro-5-(3-fluoro-4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-10-3-1-7(5-9(10)13(16)18)8-2-4-12(17)11(15)6-8/h1-6,17H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOMQFDEOJAWEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684490 |
Source


|
| Record name | 4-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261947-22-1 |
Source


|
| Record name | 4-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(N-Ethylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374728.png)
